molecular formula C8H9IO B2442602 (1R)-1-(4-iodophenyl)ethan-1-ol CAS No. 220089-24-7

(1R)-1-(4-iodophenyl)ethan-1-ol

Cat. No.: B2442602
CAS No.: 220089-24-7
M. Wt: 248.063
InChI Key: KWUDBZIJCVKUHM-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(4-iodophenyl)ethan-1-ol: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of (1R)-1-(4-iodophenyl)ethanone: One common method to synthesize (1R)-1-(4-iodophenyl)ethan-1-ol involves the reduction of (1R)-1-(4-iodophenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

    Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium iodide reacts with acetaldehyde to form this compound. This reaction requires anhydrous conditions and is usually performed in an ether solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes or continuous flow Grignard reactions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-(4-iodophenyl)ethan-1-ol can undergo oxidation reactions to form (1R)-1-(4-iodophenyl)ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form (1R)-1-(4-iodophenyl)ethane using strong reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products Formed:

    Oxidation: (1R)-1-(4-iodophenyl)ethanone.

    Reduction: (1R)-1-(4-iodophenyl)ethane.

    Substitution: (1R)-1-(4-azidophenyl)ethan-1-ol, (1R)-1-(4-cyanophenyl)ethan-1-ol.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (1R)-1-(4-iodophenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Biology and Medicine:

    Radiolabeling: The iodine atom in this compound can be replaced with radioactive iodine isotopes for use in radiolabeling studies, including imaging and tracing in biological systems.

    Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including its effects on various biological targets.

Industry:

    Material Science: this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R)-1-(4-iodophenyl)ethan-1-ol depends on its specific application. In radiolabeling, the compound’s iodine atom allows it to be tracked within biological systems. In pharmacological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the biological context and the specific target of interest.

Comparison with Similar Compounds

    (1R)-1-(4-bromophenyl)ethan-1-ol: Similar structure but with a bromine atom instead of iodine.

    (1R)-1-(4-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of iodine.

    (1R)-1-(4-fluorophenyl)ethan-1-ol: Similar structure but with a fluorine atom instead of iodine.

Comparison:

    Reactivity: (1R)-1-(4-iodophenyl)ethan-1-ol is generally more reactive in substitution reactions compared to its bromine, chlorine, and fluorine analogs due to the weaker carbon-iodine bond.

    Applications: The iodine-containing compound is preferred in radiolabeling applications due to the availability of radioactive iodine isotopes. The bromine, chlorine, and fluorine analogs may be used in other contexts where different reactivity or properties are desired.

Properties

IUPAC Name

(1R)-1-(4-iodophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUDBZIJCVKUHM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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